![molecular formula C18H32Cl2N2O2 B3846679 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride CAS No. 5361-57-9](/img/structure/B3846679.png)
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
Overview
Description
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as TCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a beta-adrenergic receptor antagonist, which means that it blocks the effects of epinephrine and norepinephrine on the beta-adrenergic receptors. This property makes TCPP an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
Mechanism of Action
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride works by binding to the beta-adrenergic receptors and blocking the effects of epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, as well as a decrease in the release of glucose and lipids from the liver. 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have anti-inflammatory effects, as well as potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its specificity for the beta-adrenergic receptors, which allows for the selective study of these receptors without affecting other signaling pathways. However, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride can also have off-target effects, and its use can be limited by its solubility and stability.
Future Directions
There are a number of potential future directions for research on 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the development of more selective beta-adrenergic receptor antagonists, which could be used to study the specific roles of different beta-adrenergic receptor subtypes. Another area of interest is the use of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in the development of new therapies for cardiovascular disease and other conditions. Additionally, further research is needed to fully understand the potential anti-cancer properties of 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride and other beta-adrenergic receptor antagonists.
Scientific Research Applications
1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used extensively in scientific research to study the physiological and biochemical effects of beta-adrenergic receptor activation. Specifically, 1-(4-tert-butylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been used to study the role of beta-adrenergic receptors in cardiovascular function, as well as in the regulation of glucose and lipid metabolism.
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(21)13-20-11-9-19(4)10-12-20;;/h5-8,16,21H,9-14H2,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVOAIOSJPRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416811 | |
Record name | 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5361-57-9 | |
Record name | 1-(4-tert-Butylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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